2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid
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Overview
Description
2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid is an organosulfur compound with the molecular formula C7H5F3O2S This compound features a thiophene ring substituted with a trifluoromethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid typically involves the introduction of the trifluoromethyl group into the thiophene ring followed by the attachment of the acetic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Electrophilic reagents such as halogens or nitro compounds; reactions often require catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Thiophene-3-acetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Thiophen-2-yl)acetic acid: Similar structure but with the thiophene ring positioned differently, leading to variations in reactivity and applications.
Uniqueness: 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5F3O2S |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)6-4(1-2-13-6)3-5(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
OHJIVAXEHHANNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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